1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a pyrrolidinedione ring .
Molecular Structure Analysis
The structure of similar compounds is often characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
Benzothiazole and piperazine derivatives are often used in the synthesis of various bioactive compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Synthesis and Biological Activity
Research in the field of medicinal chemistry has explored the synthesis and biological activity of compounds with similar structural features to "1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione". These studies often aim to discover new therapeutic agents by examining the compounds' interactions with various biological targets.
Antagonistic Properties : A study on the synthesis and 5-HT2 antagonist activity of bicyclic derivatives reported compounds with significant antagonist activity towards 5-HT2 and alpha 1 receptors, highlighting their potential in treating conditions related to these targets (Watanabe et al., 1992).
Antibacterial and Antifungal Activities : Another research explored the biological activities of structurally diverse thiazolidine-2,4-dione derivatives, finding them to possess good to excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Mohanty et al., 2015).
Anticancer Potential : Synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, have shown promise in inhibiting topoisomerase-I enzyme, indicating their potential in cancer therapy (Kumar & Sharma, 2022).
Mechanism of Action
Properties
IUPAC Name |
1-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-11-2-1-3-12-16(11)19-17(26-12)21-8-6-20(7-9-21)15(25)10-22-13(23)4-5-14(22)24/h1-3H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSSANXIQEYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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